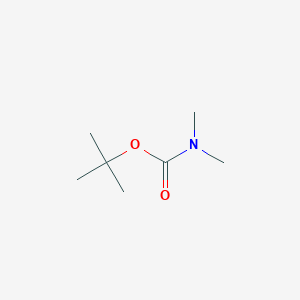

tert-butyl N,N-dimethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSZFSOFYVMDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310255 | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

61788-93-0, 7541-17-5 | |

| Record name | Amines, coco alkyl dimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC223096 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-butyl N,N-dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, coco alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-butyl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of tert-butyl N,N-dimethylcarbamate. It includes detailed experimental methodologies, reactivity profiles, and safety information tailored for professionals in research and development.

Compound Identification and Physical Properties

This compound, also known as N-Boc-dimethylamine, is a carbamate ester characterized by a tert-butoxycarbonyl group attached to a dimethylamino moiety.[1] Its structure lacks the N-H proton found in primary and secondary carbamates, which significantly influences its chemical reactivity.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 7541-17-5[1] |

| Molecular Formula | C₇H₁₅NO₂[1] |

| SMILES | CC(C)(C)OC(=O)N(C)C[1] |

| InChIKey | RJSZFSOFYVMDIC-UHFFFAOYSA-N[1] |

| Synonyms | tert-butyl dimethylcarbamate, N-Boc-dimethylamine, t-butyl N,N-dimethylcarbamate[1] |

Physical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 145.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 145.110278721 Da | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Complexity | 124 | PubChem[1] |

Chemical Properties and Reactivity

This compound's reactivity is dominated by the carbamate functional group. Unlike N-H containing carbamates, it cannot be deprotonated at the nitrogen. Its primary reactivity centers are the electrophilic carbonyl carbon and the acid-labile tert-butyl group.

-

Stability : The tert-butoxycarbonyl (Boc) group is generally stable under basic, nucleophilic, and mild reducing conditions.[2] This stability makes it a useful functional group in multi-step synthesis.

-

Acid-Catalyzed Decomposition : The most characteristic reaction is the cleavage of the tert-butyl group under acidic conditions (e.g., with trifluoroacetic acid or HCl). This reaction proceeds via a stable tert-butyl cation, releasing dimethylamine and carbon dioxide. This lability is a cornerstone of Boc protecting group chemistry.[2]

-

Applications : It has been described as a surfactant and a DNA intercalator, capable of binding to DNA and inhibiting DNA polymerase, suggesting potential applications in biochemical research.

General Reactivity: Acid-Catalyzed Deprotection

The diagram below illustrates the fundamental acid-catalyzed cleavage mechanism characteristic of tert-butoxycarbonyl groups.

Caption: Acid-catalyzed cleavage of the tert-butyl group.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of N-Boc protected amines involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[2] The following is a representative protocol for the synthesis of this compound.

Materials:

-

Dimethylamine (solution in THF, water, or as hydrochloride salt)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine, NaOH, if starting from hydrochloride salt)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic system)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred solution of dimethylamine (1.0 eq) in the chosen solvent at 0 °C under an inert atmosphere, add di-tert-butyl dicarbonate (1.05 eq). If using dimethylamine hydrochloride, add a suitable base (e.g., 2.2 eq of triethylamine) to the reaction mixture first.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

-

If using an organic solvent, separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) two more times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product via vacuum distillation or column chromatography on silica gel if necessary.

Caption: General workflow for synthesizing the target compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Technique | Expected/Observed Peaks |

| ¹H NMR | δ ≈ 2.8-2.9 ppm (singlet, 6H, -N(CH₃)₂) δ ≈ 1.4-1.5 ppm (singlet, 9H, -C(CH₃)₃) |

| ¹³C NMR | δ ≈ 155 ppm (C=O) δ ≈ 79-80 ppm (-C (CH₃)₃) δ ≈ 36 ppm (-N(C H₃)₂) δ ≈ 28 ppm (-C(C H₃)₃) |

| IR (Infrared) | ~1690-1710 cm⁻¹ (strong, C=O stretch of carbamate) ~2970-2980 cm⁻¹ (C-H stretch, aliphatic) ~1160-1250 cm⁻¹ (C-O stretch) |

| MS (Mass Spec) | Molecular Ion (M⁺): m/z = 145. Common fragments: m/z = 89 ([M - C₄H₈]⁺), m/z = 57 ([C₄H₉]⁺, tert-butyl cation) |

Note: ¹H NMR data are predicted based on typical chemical shifts for similar structures. ¹³C, IR, and MS data are consistent with information available on PubChem for this compound.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Although a specific safety data sheet (SDS) for this exact compound is not widely available, data from related carbamates should be considered for handling procedures.

| Aspect | Recommendation |

| Hazard Class | May cause skin and eye irritation. May be harmful if swallowed or inhaled. |

| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. |

| Personal Protective Equipment (PPE) | Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents. |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |

| First Aid (Ingestion) | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains. |

References

An In-depth Technical Guide to the Synthesis of tert-Butyl N,N-Dimethylcarbamate from Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N,N-dimethylcarbamate, a key intermediate in organic synthesis. The primary focus is on the reaction of dimethylamine with di-tert-butyl dicarbonate (Boc anhydride), a widely utilized method for the introduction of the tert-butoxycarbonyl (Boc) protecting group. This document details the underlying chemical principles, provides established experimental protocols, and presents relevant quantitative data to equip researchers and professionals in drug development with the necessary knowledge for a safe and efficient synthesis.

Core Chemical Principles

The synthesis of this compound is a classic example of N-acylation, specifically N-tert-butoxycarbonylation. The reaction involves the nucleophilic attack of dimethylamine, a secondary amine, on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is highly efficient and generally proceeds under mild conditions.[1][2] The Boc protecting group is favored in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in an appropriate solvent.[1]

The reaction is often facilitated by the presence of a base, which can deprotonate the amine, increasing its nucleophilicity, or act as a catalyst.[1] Common bases include triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP). However, catalyst-free methods, particularly in aqueous media, have also been developed, offering a more environmentally friendly approach.[3][4]

Reaction Pathway

The general reaction for the synthesis of this compound from dimethylamine and di-tert-butyl dicarbonate is depicted below.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]

- 4. Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Topic: Unraveling the Role of tert-Butyl Carbamates in Modern Amination Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. While a vast array of amination methodologies exists, the use of carbamate reagents in transition metal-catalyzed cross-coupling reactions has emerged as a robust and versatile strategy. This guide addresses a common point of inquiry regarding the role of tert-butyl carbamates in amination, clarifying the distinct functions of related, yet different, reagents and providing an in-depth look at the mechanism of the most prevalent of these reactions: the Buchwald-Hartwig amination using tert-butyl carbamate.

A frequent misconception arises between tert-butyl N,N-dimethylcarbamate and tert-butyl carbamate. It is crucial to distinguish between these two compounds:

-

This compound: This molecule possesses a fully substituted nitrogen atom within its dimethylamino group. Consequently, it lacks the N-H bond necessary to act as a nucleophile in typical cross-coupling amination reactions. Its primary roles in organic synthesis are not as a direct aminating agent.

-

tert-Butyl carbamate (Boc-NH₂): In contrast, this compound features an N-H bond and serves as a stable, solid, and convenient source of a protected amino group (specifically, a Boc-protected amine). It is widely used in palladium-catalyzed amination reactions to introduce a primary amino group onto an aromatic or heteroaromatic ring.

This technical guide will focus on the mechanism of action of tert-butyl carbamate in the context of the Buchwald-Hartwig amination, a powerful and widely utilized method for C-N bond formation.

Palladium-Catalyzed Amination with tert-Butyl Carbamate: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or heteroaryl halide (or pseudohalide) and an amine. When tert-butyl carbamate is used as the amine source, it provides a direct route to N-Boc protected anilines, which are versatile intermediates that can be deprotected to yield primary anilines.

Reaction Overview

The general transformation is as follows:

Ar-X + H₂N-Boc --[Pd catalyst, Ligand, Base]--> Ar-NH-Boc + HX

Where:

-

Ar-X: Aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)

-

H₂N-Boc: tert-Butyl carbamate

-

Pd catalyst: A source of palladium(0), often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: Typically a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for the reaction's success.

Mechanism of Action: The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination with tert-butyl carbamate proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination with tert-butyl carbamate.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Amine Coordination and Deprotonation: The tert-butyl carbamate coordinates to the Pd(II) center. Subsequently, a strong base deprotonates the coordinated carbamate to form a palladium-amido complex. The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical here to ensure efficient deprotonation without competing side reactions.

-

Reductive Elimination: The C-N bond is formed in this final step, where the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols and Quantitative Data

Numerous protocols have been developed for the Buchwald-Hartwig amination using tert-butyl carbamate. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction efficiency and substrate scope.

General Experimental Protocol:

A representative procedure for the palladium-catalyzed amidation of an aryl bromide is as follows:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

-

Add the aryl bromide (1.0 equivalent) and tert-butyl carbamate (1.1-1.2 equivalents).

-

Add the anhydrous solvent (e.g., toluene or dioxane).

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Table 1: Representative Data for the Buchwald-Hartwig Amination with tert-Butyl Carbamate

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 80 | 2 | 98 | [1] |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 100 | 18 | 95 | [2] |

| 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 88 | [3] |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 110 | 12 | 92 | [3] |

The Role of N,N-Disubstituted-O-Aryl Carbamates in C-N Bond Formation

While this compound is not a direct aminating agent, related N,N-disubstituted-O-aryl carbamates serve as powerful directing groups in directed ortho-metalation (DoM). This strategy allows for the functionalization of the aromatic ring at the position ortho to the carbamate group. The resulting functionalized aryl carbamate can then undergo further transformations, including cleavage of the carbamate to reveal a phenol, which can then be converted to an amine through other methods. This represents an indirect, multi-step approach to amination.

Figure 2: Logical workflow for indirect amination using an aryl O-carbamate as a directing group.

Conclusion

In the realm of amination chemistry, the distinction between this compound and tert-butyl carbamate is critical. While the former is not a direct aminating agent due to its fully substituted nitrogen, the latter is a highly valuable reagent for the introduction of a protected primary amino group via the Buchwald-Hartwig reaction. The palladium-catalyzed mechanism involving tert-butyl carbamate is a robust and well-understood process that proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The versatility and functional group tolerance of this reaction have made it an indispensable tool for chemists in academia and industry. Understanding the specific roles of different carbamate derivatives is essential for the effective design and execution of synthetic routes targeting complex nitrogen-containing molecules.

References

- 1. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

CAS number 7541-17-5 chemical information

An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate (CAS 7541-17-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of this compound (CAS Number: 7541-17-5). While detailed experimental data for this specific compound is limited in public literature, this document consolidates available information and provides reasoned predictions based on analogous compounds. It includes a plausible synthesis protocol, analysis of spectral data, and discusses its potential biological activity as a DNA intercalator and surfactant. This guide is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a carbamate ester characterized by a tert-butyl group attached to the oxygen of the carbamate moiety and two methyl groups on the nitrogen.

| Identifier | Value |

| CAS Number | 7541-17-5[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C[1] |

| InChI Key | RJSZFSOFYVMDIC-UHFFFAOYSA-N[1] |

| Synonyms | tert-butyl dimethylcarbamate, n-boc-dimethylamine, Carbamic acid, N,N-dimethyl-, 1,1-dimethylethyl ester[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not widely available. The following table includes computed properties from reliable databases and predicted values based on structurally similar compounds, such as tert-butyl N-methylcarbamate.

| Property | Value | Source / Basis |

| Physical Form | Liquid (Predicted) | Based on analogous compounds |

| Boiling Point | ~170-180 °C (Predicted) | Based on tert-butyl N-methylcarbamate (176.6±8.0 °C)[2][3] |

| Density | ~0.94 g/cm³ (Predicted) | Based on tert-butyl N-methylcarbamate (0.937±0.06 g/cm³)[2][4] |

| XLogP3 | 1.1 | Computed by PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | Computed by PubChem[1] |

| Solubility | Soluble in methanol, DCM, THF, and other common organic solvents.[2] Insoluble in water.[5] | Predicted based on its structure and data for analogous carbamates[6][7] |

Synthesis and Purification

Proposed Experimental Protocol: Synthesis

Materials:

-

Dimethylamine (2.0 M solution in THF)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (1.0 eq).

-

Dissolve the (Boc)₂O in dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.1 eq) to the stirred solution.

-

Add dimethylamine solution (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Synthesis Workflow Diagram

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of the synthesized compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is available on PubChem.[1] The spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 145. Key fragmentation patterns would include the loss of the tert-butyl group, leading to a prominent peak at m/z = 58, and the loss of isobutylene (56 Da) to give a peak at m/z = 89.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum is available on PubChem.[1] The key expected absorptions are:

-

C-H stretch (alkane): Strong bands around 2970-2850 cm⁻¹

-

C=O stretch (carbamate): A very strong and characteristic band around 1700-1680 cm⁻¹

-

C-N stretch: A band in the 1250-1180 cm⁻¹ region

-

C-O stretch: Bands in the 1250-1000 cm⁻¹ region

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be described based on its structure.

-

¹H NMR (Predicted):

-

A singlet at approximately 1.5 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet at approximately 2.9 ppm integrating to 6H, corresponding to the magnetically equivalent protons of the two N-methyl groups.

-

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem.[1] The expected chemical shifts are:

-

A signal around 27-28 ppm corresponding to the three methyl carbons of the tert-butyl group.

-

A signal around 36-37 ppm corresponding to the two N-methyl carbons.

-

A signal around 79-80 ppm corresponding to the quaternary carbon of the tert-butyl group.

-

A signal around 155-156 ppm corresponding to the carbonyl carbon of the carbamate.

-

Applications and Biological Activity

Surfactant Properties

Some sources describe this compound as a surfactant. Its amphiphilic structure, containing a bulky hydrophobic tert-butyl tail and a polar carbamate head, supports this classification. This could make it useful in formulations or as a phase-transfer catalyst in certain research applications.

Potential as a DNA Intercalator

A notable potential application for this compound is in the field of molecular biology and drug development. It has been described as a DNA intercalator that can inhibit DNA polymerase.

Mechanism of Action: DNA intercalators are molecules that can insert themselves between the stacked base pairs of DNA. This insertion can cause a distortion of the DNA double helix, which in turn can interfere with crucial cellular processes like DNA replication and transcription. By inhibiting DNA polymerase, the enzyme responsible for synthesizing new DNA strands, the compound can effectively halt cell division, a mechanism that is a cornerstone of many anticancer and antibiotic drugs.

Hypothesized DNA Intercalation and Replication Inhibition

Further research would be required to validate this mechanism and quantify its inhibitory effects (e.g., determining the IC₅₀ value against various DNA polymerases).

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT, Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Measures:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

References

- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL-N-METHYLCARBAMATE CAS#: 16066-84-5 [m.chemicalbook.com]

- 3. tert-Butyl methylcarbamate | CAS#:16066-84-5 | Chemsrc [chemsrc.com]

- 4. TERT-BUTYL-N-METHYLCARBAMATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. tert-Butyl N-allylcarbamate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl N,N-dimethylcarbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N,N-dimethylcarbamate, a versatile molecule with applications in organic synthesis and as a building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its relevance in the field of drug development. All quantitative data are presented in clearly structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research setting.

Chemical Properties and Formula

This compound is a carbamate ester characterized by a tert-butyl group and two methyl groups attached to the nitrogen atom. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| Chemical Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [2] |

| CAS Number | 7541-17-5 | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(C)(C)OC(=O)N(C)C | [2] |

Physicochemical Properties

Experimental data on the physical properties of this compound are not widely reported. The following table includes computed and predicted values.

| Property | Value | Notes |

| Boiling Point | 176.6 ± 8.0 °C | Predicted |

| Density | 0.937 ± 0.06 g/cm³ | Predicted |

| XLogP3-AA | 1.1 | Computed |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are presented below.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.85 | Singlet | 6H | N(CH₃)₂ |

| ~1.45 | Singlet | 9H | C(CH₃)₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~155 | C=O (Carbamate) |

| ~79 | C(CH₃)₃ |

| ~36 | N(CH₃)₂ |

| ~28 | C(CH₃)₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1260 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

Note: Characteristic absorption bands for carbamates.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of di-tert-butyl dicarbonate with dimethylamine.

Reaction Scheme:

(CH₃)₂NH + ((CH₃)₃COCO)₂O → (CH₃)₃COCON(CH₃)₂ + (CH₃)₃COH + CO₂

Materials:

-

Dimethylamine (solution in THF or as a gas)

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

A suitable base (e.g., Triethylamine, if starting from dimethylamine hydrochloride)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for organic synthesis

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve di-tert-butyl dicarbonate (1.0 equivalent) in the chosen aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (1.0-1.2 equivalents) to the cooled solution of di-tert-butyl dicarbonate. If using dimethylamine hydrochloride, add a base like triethylamine (1.1 equivalents) to liberate the free amine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

While the tert-butoxycarbonyl (Boc) group is widely recognized as a protecting group for primary and secondary amines in peptide synthesis and medicinal chemistry, this compound serves as a valuable building block and intermediate.[3][4] The tert-butyl carbamate moiety is found in various pharmaceutically active molecules. The stability of the Boc group under many reaction conditions, coupled with its facile removal under acidic conditions, makes it a cornerstone in the synthesis of complex molecules.[3]

The N,N-dimethyl substitution provides specific steric and electronic properties that can be exploited in the design of enzyme inhibitors or receptor ligands. Some research suggests that certain carbamates can act as DNA intercalators, though this is a broad generalization and specific activity would need to be determined for this compound.

Visualizations

Caption: Chemical structure of this compound.

Caption: General workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of Tert-Butyl N,N-Dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl N,N-dimethylcarbamate. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features, alongside detailed experimental protocols for determining precise solubility values in various organic solvents. A thorough understanding of solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Predicting Solubility from Molecular Structure

The solubility of this compound is governed by the interplay of its distinct structural components: the nonpolar tert-butyl group and the polar carbamate functionality.

-

Tert-butyl Group: This bulky, nonpolar moiety significantly contributes to the molecule's lipophilicity, enhancing its solubility in nonpolar and weakly polar organic solvents. The steric hindrance from the tert-butyl group can also disrupt intermolecular forces that favor the solid state.

-

Carbamate Group: The carbamate linkage introduces polarity and the capacity for hydrogen bond acceptance, which is expected to promote solubility in polar aprotic and, to a lesser extent, polar protic solvents.

Based on these structural attributes, a qualitative prediction of solubility in common organic solvents is presented in Table 1.

Quantitative Solubility Data

Table 1: Predicted Solubility Profile of this compound

| Solvent Category | Solvent Example | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Nonpolar | Hexane, Heptane | Moderate to High | To be determined |

| Toluene | High | To be determined | |

| Polar Aprotic | Dichloromethane (DCM) | High | To be determined |

| Tetrahydrofuran (THF) | High | To be determined | |

| Ethyl Acetate (EtOAc) | Moderate | To be determined | |

| N,N-Dimethylformamide (DMF) | High | To be determined | |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | |

| Polar Protic | Methanol (MeOH) | Moderate | To be determined |

| Ethanol (EtOH) | Moderate | To be determined | |

| Water | Low to Insoluble | To be determined |

"High" solubility is predicted for solvents likely to dissolve the compound at concentrations greater than 50 mg/mL. "Moderate" suggests concentrations between 10-50 mg/mL, and "Low" indicates solubility below 10 mg/mL.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Qualitative Solubility Assessment

This method provides a rapid initial assessment of solubility in various solvents.

Materials:

-

This compound

-

Selection of organic solvents

-

Small test tubes or vials (e.g., 1.5 mL)

-

Vortex mixer

-

Pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.

-

Add a small, measured volume of the selected solvent (e.g., 100 µL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.

-

Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume has been added, indicating low solubility.

-

Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Qualitative Solubility Determination Workflow

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent.[1]

Materials:

-

This compound

-

Selection of organic solvents

-

Vials with tight-fitting caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand for a short time to allow undissolved solid to settle.[1]

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any solid particles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

Quantitative Solubility Determination Workflow

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is sparse, the predictive analysis based on molecular structure offers a valuable starting point for solvent selection. The detailed experimental protocols equip researchers with the necessary methodology to generate precise and reliable solubility data, which is essential for advancing research and development involving this compound.

References

In-Depth Technical Guide to the Safe Handling of tert-Butyl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for tert-butyl N,N-dimethylcarbamate. The information is compiled to assist laboratory personnel in working safely with this chemical by providing clear data, procedural guidance, and visual workflows.

Chemical Identification and Properties

This compound is a chemical intermediate commonly used in organic synthesis.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H15NO2 | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point/Freezing Point | 53 - 55 °C (127 - 131 °F) | [2] |

| Initial Boiling Point and Boiling Range | 113 °C (235 °F) at 18.0 hPa; 203 - 204 °C (397 - 399 °F) at 101,300 hPa | [2] |

| Flash Point | 109 °C (228 °F) - closed cup | [2] |

| Density | 0.970 g/cm3 at 55 °C (131 °F) | [2] |

| Water Solubility | ca. 1 g/l at 20 °C (68 °F) | [2] |

| Partition Coefficient: n-octanol/water | log Pow: 0.85 | [2] |

Hazard Identification and Toxicological Data

This compound is classified as hazardous. The following table summarizes its GHS hazard statements and available toxicological information.

Table 2: Hazard Identification and Toxicity

| Hazard Classification | GHS Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Serious eye damage (Category 1) | H318: Causes serious eye damage |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |

No specific LD50 or LC50 data for this compound was found in the provided search results. The GHS classification is based on available data for the substance or similar compounds.

Experimental Protocols for Safety Data Determination

The data presented in the tables above are determined through standardized experimental protocols. While the specific reports for this compound are not publicly available, the general methodologies are described below.

Flash Point Determination (Closed-Cup Method)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. For a solid like this compound, a closed-cup method such as the Pensky-Martens closed-cup test (ASTM D93) is often employed.[3]

General Procedure:

-

The solid sample is heated until it becomes a liquid.

-

A specific volume of the liquid sample (e.g., 75 mL) is placed in a test cup, and the cup is sealed with a lid.[3]

-

The sample is heated at a slow, constant rate while being stirred.[3]

-

At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is briefly introduced into the vapor space above the liquid.[3]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[3]

-

The observed flash point is then corrected for barometric pressure.[3]

Acute Oral Toxicity (LD50) Determination

The LD50 (Lethal Dose, 50%) is a measure of the acute toxicity of a substance. It is the dose required to kill 50% of a tested animal population when administered orally. The determination of the LD50 is a complex process governed by strict regulations.

General Procedure (Up-and-Down Procedure - a method to reduce animal usage):

-

A single animal is dosed at a level estimated to be near the LD50.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

-

This process is continued for a small number of animals (typically 15-20).

-

The LD50 is then calculated from the pattern of survivals and deaths using statistical methods.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to strict laboratory safety protocols and the use of appropriate personal protective equipment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Provide appropriate exhaust ventilation at places where dust may be formed.[2]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Hygiene Measures

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Contaminated work clothing should not be allowed out of the workplace.[2]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2] |

| If on Skin | Wash with plenty of soap and water.[2] If skin irritation or rash occurs, get medical advice/attention. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2] |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific hazards arising from the chemical: No data available.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures (Spill Cleanup)

Storage and Disposal

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[2]

-

Incompatible Materials: Strong oxidizing agents, Strong bases.[2]

-

Disposal: Dispose of this material as hazardous waste in accordance with local, state, and federal regulations. Do not let product enter drains.[2]

Representative Experimental Workflow: Synthesis of a Carbamate

The following diagram illustrates a general workflow for the synthesis of a related compound, tert-butyl carbamate. This serves as a representative example of an experimental protocol where this compound might be used or synthesized.

This guide is intended to provide a thorough overview of the safety considerations for this compound. It is imperative that all users of this chemical consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional safety policies.

References

An In-depth Technical Guide to tert-butyl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of tert-butyl N,N-dimethylcarbamate. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and methodologies.

Core Chemical Structure and Properties

This compound is a carbamate ester characterized by a central carbonyl group bonded to a tert-butoxy group and a dimethylamino group. This structure dictates its chemical reactivity, particularly its utility as a stable protecting group for amines that can be selectively removed under acidic conditions.

Caption: 2D Structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 7541-17-5 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)C | |

| InChIKey | RJSZFSOFYVMDIC-UHFFFAOYSA-N | |

| Synonyms | tert-butyl dimethylcarbamate | [1] |

Physicochemical Properties

This table presents computed physicochemical properties for the compound. Experimental data is limited; these values are derived from computational models.

| Property | Value | Source |

| XLogP3 | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 145.110278721 Da | [1] |

| Monoisotopic Mass | 145.110278721 Da | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Heavy Atom Count | 10 | PubChem |

Spectroscopic Profile (Predicted)

| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency | Notes |

| ¹H NMR | tert-butyl protons (-C(CH₃)₃) | ~1.5 ppm (singlet, 9H) | A strong, sharp singlet due to the nine equivalent protons. |

| N,N-dimethyl protons (-N(CH₃)₂) | ~2.9 ppm (singlet, 6H) | A singlet for the six equivalent methyl protons attached to the nitrogen. | |

| ¹³C NMR | tert-butyl methyl carbons (-C(C H₃)₃) | ~28 ppm | |

| tert-butyl quaternary carbon (-C (CH₃)₃) | ~80 ppm | ||

| N,N-dimethyl carbons (-N(C H₃)₂) | ~36 ppm | ||

| Carbonyl carbon (-C =O) | ~155 ppm | The chemical shift is typical for a carbamate carbonyl group. | |

| IR Spectroscopy | C=O stretch (carbamate) | ~1680-1700 cm⁻¹ | A strong absorption band characteristic of the carbonyl group in a carbamate.[2][3] |

| C-O stretch | ~1150-1250 cm⁻¹ | Strong bands associated with the C-O single bonds of the ester group.[2] | |

| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | Characteristic of the methyl groups.[3] |

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of dimethylamine with an appropriate tert-butoxycarbonylating agent, such as di-tert-butyl dicarbonate (Boc₂O).

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the N-Boc protection of a secondary amine.[4]

Materials:

-

Dimethylamine (2.0 M solution in THF)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the dimethylamine solution (1.05 eq) to the stirred solution dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel column chromatography.

Reactivity and Stability

The primary utility of the tert-butyl carbamate group lies in its differential stability. It is generally stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[5] This allows for its use as a temporary protecting group for an amine functionality while other chemical transformations are performed on the molecule.

Caption: Deprotection mechanism of the Boc group.

Applications in Research and Drug Development

This compound serves multiple roles in scientific research, from a fundamental synthetic building block to a bioactive agent.

Amine Protection in Organic Synthesis

The most common application is as a protecting group precursor. The Boc group is essential in multi-step syntheses of complex molecules like pharmaceuticals and natural products, where selective functional group manipulation is required.

Caption: Workflow for using the Boc protecting group.

Intermediate in Pharmaceutical Synthesis

The compound is an important intermediate in the synthesis of complex pharmaceutical agents. For instance, related structures are key in the preparation of Edoxaban, an anticoagulant medication.[6]

Bioactivity and Other Applications

Beyond its role in synthesis, this compound has been identified as a surfactant and a DNA intercalator. Its ability to bind to DNA and inhibit DNA polymerase suggests potential applications in biochemical research and as a lead for therapeutic development.

References

- 1. This compound | C7H15NO2 | CID 312724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Spectroscopic Profile of tert-butyl N,N-dimethylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, tert-butyl N,N-dimethylcarbamate. This carbamate is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is essential for its identification, purification, and utilization in complex synthetic pathways. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct and unambiguous signals corresponding to the different nuclei within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, reflecting the high degree of symmetry in the molecule. The absence of complex splitting patterns simplifies spectral interpretation.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.87 | Singlet | 6H | N(CH₃)₂ |

| ~1.46 | Singlet | 9H | -C(CH₃)₃ |

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (TMS) and can vary slightly depending on the solvent used.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is similarly straightforward, displaying four distinct signals corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155.5 | C=O (Carbamate) |

| ~79.0 | -C (CH₃)₃ (Quaternary) |

| ~36.2 | N(C H₃)₂ |

| ~28.5 | -C(C H₃)₃ (Methyl) |

Note: The chemical shift of the carbonyl carbon is characteristically downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group of the carbamate.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization (EI) mass spectrum will show the molecular ion peak and characteristic fragment ions.

| m/z | Relative Intensity | Assignment |

| 145 | Moderate | [M]⁺ (Molecular Ion) |

| 89 | Moderate | [M - C₄H₈]⁺ |

| 72 | Strong | [N(CH₃)₂C=O]⁺ |

| 57 | Very Strong | [C(CH₃)₃]⁺ (tert-butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

If the sample is a liquid, place a single drop directly between two salt plates.

Data Acquisition:

-

Place the salt plate(s) in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum (of the clean salt plate or air).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.

-

The sample is vaporized in a high vacuum environment.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

The molecular ion and any fragment ions formed are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound can be visualized as a logical progression from sample preparation to data interpretation.

An In-depth Technical Guide to the Chemical Stability and Storage of tert-Butyl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for tert-butyl N,N-dimethylcarbamate (CAS No: 7541-17-5). Understanding these parameters is critical for ensuring the compound's integrity, purity, and performance in research and development applications. The information herein is compiled from safety data sheets, chemical literature, and studies on related carbamate compounds.

Chemical Stability Profile

This compound, like other tert-butyl carbamates, possesses a tert-butoxycarbonyl (Boc) protecting group. The stability of the molecule is largely dictated by the lability of this group under specific environmental conditions.

General Stability: The compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under acidic conditions and at elevated temperatures. It is also noted to be sensitive to light and moisture.[1][2]

Degradation Pathways:

-

Acid-Catalyzed Hydrolysis: The Boc group is readily cleaved under acidic conditions.[3] This process involves the protonation of the carbamate followed by the loss of the stable tert-butyl cation, which typically forms isobutylene, and subsequent decarboxylation to yield dimethylamine.

-

Thermal Decomposition: At elevated temperatures, tert-butyl carbamates can undergo thermal elimination (pyrolysis).[4] This unimolecular reaction proceeds through a six-membered cyclic transition state, yielding isobutene and the corresponding carbamic acid, which then rapidly decarboxylates to dimethylamine and carbon dioxide.[5] Studies on the gas-phase elimination kinetics of similar compounds show this process occurs at high temperatures, in the range of 200-280°C.[5]

The following table summarizes the stability of this compound under various stress conditions.

| Condition | Stability | Potential Degradation Pathway | Products | Source |

| Acidic pH | Unstable; readily cleaved. | Acid-catalyzed hydrolysis of the Boc group. | Dimethylamine, Isobutylene, Carbon Dioxide | [3] |

| Neutral pH | Generally Stable | Minimal degradation expected. | N/A | [3] |

| Basic pH | Generally Stable | The Boc group is stable towards most bases. | N/A | [3][6] |

| Elevated Temperature | Susceptible to thermal degradation. | Thermolytic cleavage (β-elimination). | Dimethylamine, Isobutene, Carbon Dioxide | [3][4][5] |

| Light | Potentially Unstable | Photodegradation (specific pathways not detailed). | Not specified. | [1] |

| Oxidizing Agents | Incompatible | Oxidation | Not specified. | [7][8] |

Recommended Storage and Handling

Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on available safety and handling data.

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store in a cool place; some sources specify 2-8°C. | To minimize thermal degradation. | [1][7] |

| Atmosphere | Store under an inert atmosphere (e.g., argon). | To protect against moisture and air-sensitive reactions. | [1][2] |

| Container | Keep container tightly closed and sealed. | To prevent moisture ingress and contamination. | [2][9] |

| Location | Store in a dry, well-ventilated place. | To prevent moisture absorption and ensure a safe environment. | [2][7] |

| Light Exposure | Protect from light. | The compound is light-sensitive. | [1] |

| Incompatibilities | Avoid strong oxidizing agents and acids. | To prevent hazardous reactions and degradation. | [7][8] |

Experimental Protocols: Forced Degradation Study

To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. The following protocol outlines a general methodology adapted from studies of similar compounds.[3]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide). Store at room temperature for a defined period.

-

Thermal Degradation (Solution): Store a portion of the stock solution at an elevated temperature (e.g., 80°C).

-

Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose both a solution and the solid compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-degraded control, using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.

-

The method should be capable of separating the parent compound from all significant degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Characterize the degradation products using techniques like LC-MS to elucidate their structures.

-

Visualizations

Logical Flow and Pathways

The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability assessment.

Caption: Potential degradation pathways for this compound.

Caption: Workflow for a forced degradation stability study.

References

- 1. angenechemical.com [angenechemical.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Surfactant and Intercalator Potential of tert-butyl N,N-dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl N,N-dimethylcarbamate is a commercially available compound with potential applications in various fields of chemical and biological research. While it has been anecdotally described as a surfactant and a DNA intercalator, there is a notable absence of comprehensive scientific literature and validated data to substantiate these claims. This technical guide aims to bridge this gap by providing a foundational understanding of the principles and experimental methodologies required to systematically evaluate the surfactant and intercalating properties of this compound. By presenting detailed experimental protocols and illustrative data from well-characterized molecules, this document serves as a roadmap for researchers to investigate and characterize this compound's potential activities.

Introduction to this compound

This compound is a carbamate ester with the chemical formula C₇H₁₅NO₂.[1] Its structure features a bulky tert-butyl group, a dimethylamino group, and a central carbamate moiety. This combination of a hydrophobic alkyl group and a polar carbamate head could theoretically impart amphiphilic properties, which are characteristic of surfactants. Furthermore, the planar nature of the carbamate group might allow it to insert between the base pairs of DNA, a process known as intercalation. One commercial supplier suggests it acts as a surfactant and a DNA intercalator that may inhibit DNA polymerase, but peer-reviewed scientific evidence is lacking.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 7541-17-5 | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Soluble in organic solvents like DCM and Methanol. Water solubility is not well-documented but is expected to be limited. | [3] |

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the reaction of a suitable precursor with a chloroformate or by employing phosgene or a phosgene equivalent in the presence of N,N-dimethylamine and tert-butanol. The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a high yield and purity. A general synthetic scheme is presented below.

Safety and Handling

Detailed safety information for this compound is not widely available, and it should be handled with care, assuming it may be hazardous. For related carbamates, safety precautions include wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] Handling should be performed in a well-ventilated area or a chemical fume hood.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[6]

Evaluation of Surfactant Properties

Surfactants are amphiphilic molecules that lower the surface tension between two liquids or between a liquid and a solid. A key characteristic of a surfactant is its critical micelle concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC) by Tensiometry

This protocol describes the determination of the CMC of a compound by measuring the surface tension of its aqueous solutions at various concentrations.

Materials:

-

This compound

-

High-purity water

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Calibrated glassware

Procedure:

-

Prepare a stock solution of this compound in high-purity water.

-

Create a series of dilutions from the stock solution to obtain a range of concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting from the most dilute, ensuring the ring or plate is thoroughly cleaned between measurements.

-

Record the surface tension as a function of the logarithm of the concentration.

-

Plot the surface tension versus the log of the concentration. The CMC is the point at which the surface tension plateaus.

Illustrative Data Presentation

The following table presents hypothetical data for the surfactant properties of this compound, with values from the well-characterized surfactant, sodium dodecyl sulfate (SDS), for comparison.

| Parameter | Hypothetical Value for this compound | Comparative Value (SDS) |

| Critical Micelle Concentration (CMC) | To be determined | ~8.2 mM |

| Surface Tension at CMC (γ_cmc) | To be determined | ~39 mN/m |

| Maximum Surface Excess (Γ_max) | To be determined | ~3.1 x 10⁻⁶ mol/m² |

| Area per Molecule (A_min) | To be determined | ~0.53 nm² |

Evaluation of DNA Intercalation

DNA intercalators are molecules that can insert themselves between the stacked base pairs of DNA. This interaction can lead to changes in the DNA's structure and function, and it is a mechanism of action for several anti-cancer drugs.

Experimental Protocols for Investigating DNA Intercalation

A combination of spectroscopic and biophysical techniques is typically employed to confirm and characterize DNA intercalation.

3.1.1 UV-Visible Spectrophotometry

Principle: Intercalation can cause hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum of the compound.

Procedure:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.

-

Record the UV-Vis spectrum of the compound alone.

-

Titrate the compound solution with increasing concentrations of ctDNA and record the spectrum after each addition.

-

Analyze the spectra for changes in absorbance and wavelength maxima.

3.1.2 Fluorescence Spectroscopy

Principle: Many intercalators exhibit enhanced fluorescence upon binding to DNA due to the hydrophobic environment between the base pairs. Competitive displacement of a known intercalating dye, such as ethidium bromide (EtBr), can also be monitored.

Procedure (Competitive Binding):

-

Prepare a solution of ctDNA pre-incubated with EtBr.

-

Record the fluorescence emission spectrum of the EtBr-DNA complex.

-

Add increasing concentrations of this compound to the solution.

-

Monitor the quenching of the EtBr fluorescence, which indicates displacement by the test compound.

3.1.3 Viscometry

Principle: Intercalation causes the DNA double helix to lengthen and become more rigid, leading to an increase in the viscosity of the DNA solution.

Procedure:

-

Prepare a solution of ctDNA in a suitable buffer.

-

Measure the flow time of the DNA solution using a viscometer.

-

Add increasing concentrations of this compound to the DNA solution.

-

Measure the flow time after each addition and calculate the relative viscosity.

Illustrative Data Presentation

The following table presents hypothetical data for the DNA intercalating properties of this compound, with values from the well-characterized intercalator, ethidium bromide, for comparison.

| Parameter | Hypothetical Value for this compound | Comparative Value (Ethidium Bromide) |

| Binding Constant (K_b) | To be determined | ~1.5 x 10⁶ M⁻¹ |

| UV-Vis λ_max Shift | To be determined | ~10-20 nm red shift |

| Fluorescence Quenching of EtBr-DNA | To be determined | Significant quenching |

| Change in DNA Viscosity | To be determined | Significant increase |

| Increase in DNA T_m | To be determined | ~10-15 °C |

Conclusion and Future Directions